molecular formula C12H16O4 B15074436 Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]- CAS No. 84775-31-5

Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-

Katalognummer: B15074436
CAS-Nummer: 84775-31-5
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: GHLVSOIOFYPLKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]- is an organic compound with a complex structure It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with a methoxyethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]- typically involves the reaction of 4-hydroxyacetophenone with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure but with a hydroxy group instead of a methoxyethoxy group.

    2-Methoxyethanol: A simpler compound with a methoxyethanol group, used as a solvent and in various chemical reactions.

Uniqueness

Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

84775-31-5

Molekularformel

C12H16O4

Molekulargewicht

224.25 g/mol

IUPAC-Name

1-[4-(2-methoxyethoxymethoxy)phenyl]ethanone

InChI

InChI=1S/C12H16O4/c1-10(13)11-3-5-12(6-4-11)16-9-15-8-7-14-2/h3-6H,7-9H2,1-2H3

InChI-Schlüssel

GHLVSOIOFYPLKU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)OCOCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.